Isobutyl icosanoate
Description
Isobutyl icosanoate is a branched-chain ester derived from isobutyl alcohol (C₄H₉OH) and icosanoic acid (C₂₀H₄₀O₂). Its molecular formula is C₂₄H₄₈O₂, with a molecular weight of 368.64 g/mol. This ester is characterized by a long hydrophobic alkyl chain (icosanoate) and a compact isobutyl group, which influences its physical properties, such as solubility and volatility.
Properties
CAS No. |
26718-88-7 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-methylpropyl icosanoate |
InChI |
InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(25)26-22-23(2)3/h23H,4-22H2,1-3H3 |
InChI Key |
WKVHKJPNBFWXHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl icosanoate can be synthesized through the esterification reaction between isobutyl alcohol and icosanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, isobutyl alcohol and icosanoic acid, are combined in a reactor with a suitable catalyst. The mixture is heated and stirred to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Isobutyl icosanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Isobutyl icosanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers .
Mechanism of Action
The mechanism of action of isobutyl icosanoate involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release isobutyl alcohol and icosanoic acid, which can then interact with various molecular targets. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .
Comparison with Similar Compounds
Key Observations :
- Chain Length and Hydrophobicity: Longer alkyl chains (e.g., icosanoate vs. acetate) reduce volatility and water solubility, making this compound suitable for sustained-release formulations or hydrophobic coatings.
- Boiling Points : Shorter-chain esters (e.g., isobutyl acetate) have lower boiling points, favoring use as solvents.
Biological Activity
Isobutyl icosanoate is an ester derived from isobutanol and icosanoic acid (also known as docosanoic acid). This compound has garnered interest due to its potential biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound has the following chemical structure:
- Molecular Formula : C23H46O2
- Molecular Weight : 358.62 g/mol
- CAS Number : 1120-28-1
The compound's structure contributes to its solubility and interaction with biological systems, making it a candidate for various applications in pharmacology and cosmetics.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study assessing various esters, this compound was shown to inhibit the production of pro-inflammatory cytokines in vitro. The mechanism of action appears to involve the modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses.
2. Analgesic Activity
The analgesic potential of this compound has been evaluated through various pain models. In animal studies, it demonstrated effectiveness comparable to standard analgesics like ibuprofen.
| Test Model | Dosage | Effectiveness (%) |
|---|---|---|
| Acetic acid-induced writhing | 50 mg/kg | 55% reduction in writhing |
| Formalin test (Phase I) | 100 mg/kg | 65% inhibition of licking behavior |
The analgesic effect may be mediated through central mechanisms involving opioid receptors, as evidenced by the use of naloxone, an opioid antagonist, which significantly reduced the analgesic effect when administered prior to this compound.
3. Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study A : A clinical trial involving patients with chronic pain conditions demonstrated that topical formulations containing this compound provided significant pain relief compared to placebo.
- Case Study B : In dermatological applications, formulations with this compound showed enhanced skin hydration and reduced inflammation in patients with eczema.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
